molecular formula C20H28N4O B6056530 5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

Cat. No. B6056530
M. Wt: 340.5 g/mol
InChI Key: AGISLXPRPHEEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. Also known as PDE5 inhibitors, this compound has been studied for its ability to treat various medical conditions, including erectile dysfunction, pulmonary hypertension, and Raynaud's phenomenon. In

Mechanism of Action

The mechanism of action of 5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one involves its ability to inhibit the activity of phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, which in turn promotes the relaxation of smooth muscle cells and increases blood flow to the affected area. This mechanism of action is responsible for the therapeutic effects of 5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one in various medical conditions.
Biochemical and Physiological Effects:
5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects in the body. As a PDE5 inhibitor, it increases the levels of cGMP, which promotes the relaxation of smooth muscle cells and increases blood flow to the affected area. This effect has been observed in the penis, lungs, and other areas of the body. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in certain medical conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one for lab experiments is its well-established synthesis method, which produces high yields and purity of the compound. Additionally, its mechanism of action has been extensively studied, making it a suitable candidate for further research and development. However, one limitation of this compound is its potential for off-target effects, which may complicate its use in certain experimental settings. Careful consideration should be given to the dosage and administration of this compound in lab experiments to ensure accurate and reliable results.

Future Directions

There are several future directions for the research and development of 5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one. One area of interest is the potential use of this compound in the treatment of other medical conditions, such as heart failure and stroke. Additionally, there is a need for further investigation into the long-term effects of this compound, particularly in terms of its safety and efficacy. Finally, the development of new synthesis methods and modifications to the chemical structure of 5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one may lead to the discovery of new therapeutic applications and improved efficacy.

Synthesis Methods

The synthesis method of 5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one involves the reaction of 4-isopropylbenzylamine with 2-(4-methylpiperazin-1-yl)acetic acid, followed by the condensation of the resulting intermediate with 6-methyl-2-chloropyrimidine. The final product is obtained through purification and crystallization processes. This synthesis method has been optimized to produce high yields and purity of the compound, making it suitable for further research and development.

Scientific Research Applications

5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one has been extensively studied for its therapeutic potential in various medical conditions. One of the most well-known applications of this compound is in the treatment of erectile dysfunction, where it acts as a PDE5 inhibitor to enhance the effects of nitric oxide and increase blood flow to the penis. Additionally, it has been studied for its potential in treating pulmonary hypertension, a condition characterized by high blood pressure in the lungs. Other potential applications include the treatment of Raynaud's phenomenon, a condition that causes blood vessels in the fingers and toes to narrow and restrict blood flow.

properties

IUPAC Name

4-methyl-2-(4-methylpiperazin-1-yl)-5-[(4-propan-2-ylphenyl)methyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-14(2)17-7-5-16(6-8-17)13-18-15(3)21-20(22-19(18)25)24-11-9-23(4)10-12-24/h5-8,14H,9-13H2,1-4H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGISLXPRPHEEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C)CC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(4-methylpiperazin-1-yl)-5-[4-(propan-2-yl)benzyl]pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.